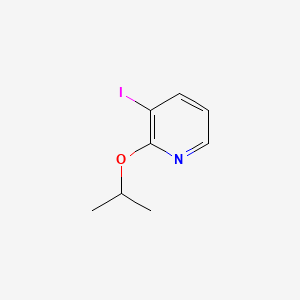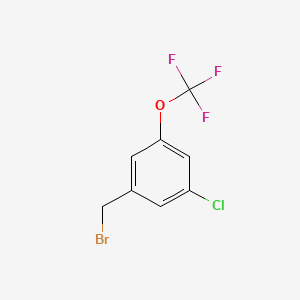
Bromuro de 3-cloro-5-(trifluorometoxi)bencilo
Descripción general
Descripción
3-Chloro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrClF3O . It has a molecular weight of 289.48 .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Química Medicinal
Se sabe que el grupo trifluorometoxi mejora la actividad biológica de las moléculas de fármacos debido a su fuerte absorción de electrones y su alta lipofilia. Los compuestos que contienen este grupo, como el bromuro de 3-cloro-5-(trifluorometoxi)bencilo, pueden ser cruciales en el desarrollo de nuevos medicamentos con mayor eficacia .
Agricultura
En aplicaciones agroquímicas, los compuestos trifluorometoxilados actúan como agentes potentes. Por ejemplo, se utilizan en la síntesis de fungicidas como el tifluzamida, que se beneficia de las propiedades únicas del grupo trifluorometoxi .
Ciencias de los Materiales
La introducción de un grupo trifluorometoxi en los materiales puede alterar significativamente sus propiedades, haciéndolos adecuados para aplicaciones especializadas en ciencias de los materiales .
Química Orgánica Sintética
Este compuesto sufre una polimerización de Friedel-Crafts en presencia de un catalizador de cloruro de aluminio para producir polímeros con posibles aplicaciones industriales .
Descubrimiento de Fármacos
Las piridinas y pirimidinas trifluorometoxiladas, que se pueden sintetizar utilizando This compound, sirven como bloques de construcción valiosos para nuevos fármacos debido a sus propiedades biológicamente activas y funcionales .
Desarrollo de Pesticidas
La naturaleza de extracción de electrones del grupo trifluorometoxi lo convierte en una adición valiosa a las moléculas de pesticidas, mejorando su eficacia .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that benzyl bromides are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling .
Mode of Action
3-Chloro-5-(trifluoromethoxy)benzyl bromide, like other benzyl bromides, can participate in carbon-carbon bond-forming reactions . In the Suzuki-Miyaura coupling, for example, the bromide group on the benzyl bromide acts as a leaving group, allowing the carbon to which it was attached to form a new bond with a boron reagent .
Biochemical Pathways
The compound’s ability to participate in carbon-carbon bond-forming reactions suggests that it could potentially be used to synthesize a wide variety of organic compounds .
Result of Action
Given its potential use in organic synthesis, it could conceivably be used to produce a wide variety of compounds with diverse effects .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it can participate is typically performed in the presence of a palladium catalyst and a base . The reaction’s efficiency can be affected by the choice of these reagents, as well as by the reaction temperature and solvent .
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position. This compound is known to react with nucleophiles such as thiols, amines, and alcohols, leading to the formation of covalent bonds with these biomolecules. The interactions of 3-Chloro-5-(trifluoromethoxy)benzyl bromide with enzymes can result in enzyme inhibition or activation, depending on the nature of the nucleophile and the specific enzyme involved .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethoxy)benzyl bromide on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of signaling proteins by 3-Chloro-5-(trifluoromethoxy)benzyl bromide can alter the phosphorylation status of these proteins, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Molecular Mechanism
At the molecular level, 3-Chloro-5-(trifluoromethoxy)benzyl bromide exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, 3-Chloro-5-(trifluoromethoxy)benzyl bromide can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(trifluoromethoxy)benzyl bromide can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of water, leading to the formation of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. Long-term exposure to 3-Chloro-5-(trifluoromethoxy)benzyl bromide in in vitro or in vivo studies can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins without causing significant toxicity. At high doses, 3-Chloro-5-(trifluoromethoxy)benzyl bromide can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic or adverse effects at high doses may include inflammation, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
3-Chloro-5-(trifluoromethoxy)benzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, 3-Chloro-5-(trifluoromethoxy)benzyl bromide can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-5-(trifluoromethoxy)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3-Chloro-5-(trifluoromethoxy)benzyl bromide can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of 3-Chloro-5-(trifluoromethoxy)benzyl bromide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-Chloro-5-(trifluoromethoxy)benzyl bromide can be localized to the nucleus by modifying nuclear proteins, thereby influencing gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSKKRMOPJKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590672 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-33-9 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



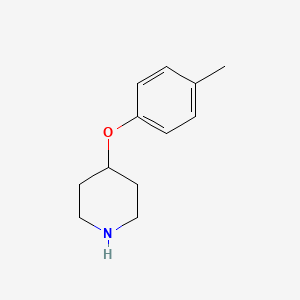

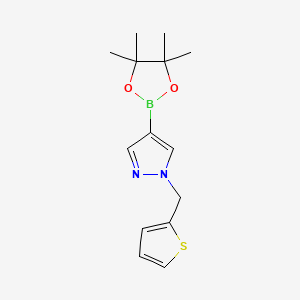
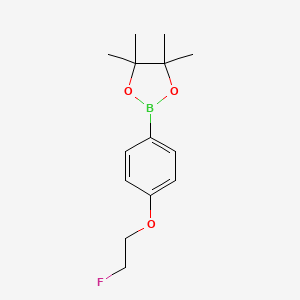
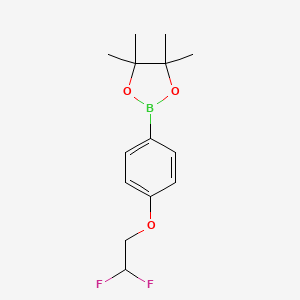

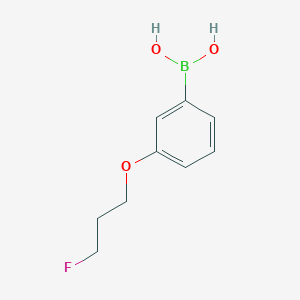
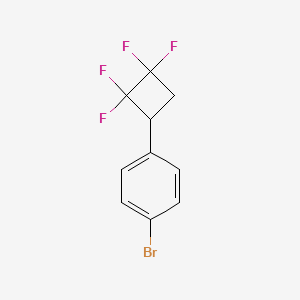

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)

